molecular formula C18H21NO4 B2381097 N-(2-hydroxy-2-phenylpropyl)-3,5-dimethoxybenzamide CAS No. 1351641-49-0

N-(2-hydroxy-2-phenylpropyl)-3,5-dimethoxybenzamide

Cat. No. B2381097
CAS RN: 1351641-49-0
M. Wt: 315.369
InChI Key: UVPLFLFGEFZFBK-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-2-phenylpropyl)-3,5-dimethoxybenzamide” is a chemical compound that likely contains a benzamide group, which is a common functional group in pharmaceuticals and other biologically active compounds . The “2-hydroxy-2-phenylpropyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and a hydroxy group (an -OH group), which could potentially give this compound interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely includes a benzamide group attached to a phenylpropyl group with a hydroxy (OH) functional group at the 2-position . The benzamide portion of the molecule would also have methoxy (OCH3) groups at the 3 and 5 positions .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s reacted. The hydroxy group might make it a potential nucleophile, and the carbonyl group in the benzamide portion could potentially be involved in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present in this compound. For example, the presence of a benzamide group could potentially influence its solubility and reactivity .

Scientific Research Applications

Molecular Interaction Modeling

The study by Karabulut et al. (2014) presents the molecular structure and intermolecular interactions of a compound similar to N-(2-hydroxy-2-phenylpropyl)-3,5-dimethoxybenzamide, highlighting the influence of dimerization and crystal packing on molecular geometry. This research offers insights into how molecular interactions can impact the conformation and stability of aromatic compounds, which is crucial for understanding their behavior in biological systems (Karabulut et al., 2014).

Biosensor Development

Karimi-Maleh et al. (2014) describe the development of a high-sensitive biosensor using a nanocomposite modified electrode for the simultaneous determination of glutathione and piroxicam. This study demonstrates the potential of incorporating benzamide derivatives into biosensor technologies for enhanced detection capabilities in pharmaceutical and biomedical analysis (Karimi-Maleh et al., 2014).

Metabolism Studies

Research on the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds by Ross et al. (1983) sheds light on the stability and metabolic pathways of N-(hydroxymethyl) compounds. Understanding the metabolism of benzamide derivatives is essential for drug development and toxicology studies (Ross et al., 1983).

Novel Inhibitors for Therapeutic Purposes

Several studies have focused on designing and synthesizing novel N-acylhydrazone derivatives acting as potent inhibitors for histone deacetylases, which play a crucial role in cancer therapy. These inhibitors, designed from the structure of trichostatin A, highlight the therapeutic potential of benzamide derivatives in developing new cancer treatments (Rodrigues et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies or data on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk .

properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-18(21,14-7-5-4-6-8-14)12-19-17(20)13-9-15(22-2)11-16(10-13)23-3/h4-11,21H,12H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPLFLFGEFZFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CC(=C1)OC)OC)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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